molecular formula C23H32O11 B13850526 (2S,3R,4R,5R)-2,3,4,5,6-Pentahydroxyhexyl 6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enoate

(2S,3R,4R,5R)-2,3,4,5,6-Pentahydroxyhexyl 6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enoate

Cat. No.: B13850526
M. Wt: 484.5 g/mol
InChI Key: SNAAPQUXFQWEQT-XZCIPBQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 9-OxoOTrE typically involves the oxidation of linoleic acid. One common method is through the action of lipoxygenases, which catalyze the formation of hydroperoxides from linoleic acid. These hydroperoxides can then be further oxidized to form 9-OxoOTrE . Industrial production methods may involve similar enzymatic processes or chemical oxidation techniques, ensuring high purity and yield .

Chemical Reactions Analysis

9-OxoOTrE undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form other oxo fatty acids.

    Reduction: Reduction reactions can convert it back to its hydroxy derivatives.

    Substitution: It can participate in substitution reactions where functional groups are replaced by others.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

9-OxoOTrE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 9-OxoOTrE involves its interaction with specific receptors that regulate transcription factors and downstream genes responsible for plant defenses and growth adjustments. It mimics natural oxylipins, modulating gene expression related to stress and developmental pathways in plants . Additionally, its electrophilic nature contributes to its antimicrobial activity by interacting with microbial cell components .

Comparison with Similar Compounds

9-OxoOTrE is unique among oxo fatty acids due to its specific structure and biological activities. Similar compounds include:

These compounds share structural similarities but differ in their specific functional groups and biological roles, highlighting the uniqueness of 9-OxoOTrE.

Properties

Molecular Formula

C23H32O11

Molecular Weight

484.5 g/mol

IUPAC Name

[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl] (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate

InChI

InChI=1S/C23H32O11/c1-11(5-7-17(27)33-10-16(26)21(30)20(29)15(25)8-24)4-6-13-19(28)18-14(9-34-23(18)31)12(2)22(13)32-3/h4,15-16,20-21,24-26,28-30H,5-10H2,1-3H3/b11-4+/t15-,16+,20-,21-/m1/s1

InChI Key

SNAAPQUXFQWEQT-XZCIPBQZSA-N

Isomeric SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)OC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)O

Canonical SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OCC(C(C(C(CO)O)O)O)O)O

Origin of Product

United States

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